Pancreatic & Lung Cancer Cell Potency vs 6-Methoxy Analogs
In a direct head-to-head comparison within a mechanochemically synthesized hydrazone library, the 6-chloro-2-hydrazinylbenzothiazole-derived compound 38 exhibited significantly lower IC50 values against Capan-1 pancreatic adenocarcinoma and NCI-H460 non-small cell lung cancer cells compared to derivatives bearing a 6-methoxy substituent (compounds 45-52). The 6-chloro derivative 38 achieved IC50 values of 0.6 µM and 0.9 µM, respectively, while the 6-methoxy series displayed a broader, less potent activity range of IC50 = 1.3-12.8 µM across eight human cancer cell lines [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Derivative 38 (6-chloro-2-hydrazinylbenzothiazole-derived): Capan-1 IC50 = 0.6 µM; NCI-H460 IC50 = 0.9 µM |
| Comparator Or Baseline | Derivatives 45-52 (6-methoxy-2-hydrazinylbenzothiazole-derived): IC50 = 1.3-12.8 µM (range across 8 cell lines) |
| Quantified Difference | 6-Chloro derivative exhibits up to 21-fold lower IC50 (higher potency) compared to the upper end of the 6-methoxy series range |
| Conditions | In vitro cytotoxicity assay; 72 h incubation; Capan-1 (pancreatic) and NCI-H460 (lung) human cancer cell lines |
Why This Matters
Procuring 6-chloro-2-hydrazinylbenzo[d]thiazole enables access to a privileged scaffold that yields hydrazone derivatives with sub-micromolar potency against aggressive cancer phenotypes, a critical advantage for lead optimization programs targeting pancreatic and lung malignancies.
- [1] Beč, A.; Raić-Malić, S.; et al. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Sustain. Chem. 2025, 6(4), 41. View Source
